molecular formula C14H11N3O2S B11102676 2-(2-Oxo-1,2-dihydroindol-3-ylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one

2-(2-Oxo-1,2-dihydroindol-3-ylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one

Cat. No.: B11102676
M. Wt: 285.32 g/mol
InChI Key: BDMKMSSYMHTMNQ-KHPPLWFESA-N
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Description

2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-6,7-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE is a complex heterocyclic compound that incorporates both indole and thiazolopyrimidine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-6,7-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-oxoindoline derivatives with thiazolopyrimidine intermediates under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper complexes, and the reactions are typically carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-6,7-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with potentially unique biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-6,7-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-6,7-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE is unique due to its combined indole and thiazolopyrimidine structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

(2Z)-2-(2-oxo-1H-indol-3-ylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one

InChI

InChI=1S/C14H11N3O2S/c18-12-10(8-4-1-2-5-9(8)16-12)11-13(19)17-7-3-6-15-14(17)20-11/h1-2,4-5H,3,6-7H2,(H,16,18)/b11-10-

InChI Key

BDMKMSSYMHTMNQ-KHPPLWFESA-N

Isomeric SMILES

C1CN=C2N(C1)C(=O)/C(=C/3\C4=CC=CC=C4NC3=O)/S2

Canonical SMILES

C1CN=C2N(C1)C(=O)C(=C3C4=CC=CC=C4NC3=O)S2

Origin of Product

United States

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